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Core Mechanism of Action

The following diagram illustrates how CNX-774 overcomes resistance to DHODH inhibition:
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CNX-774 overcomes DHODH inhibitor resistance by blocking the ENT1 salvage pathway.

e Primary Target: The Bruton's Tyrosine Kinase (BTK) inhibitor CNX-774 is a highly selective,
irreversible binder of BTK with an IC50 of <1 nM [1].
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o Off-Target Mechanism: In pancreatic cancer cells, the synergistic effect with the DHODH inhibitor
Brequinar (BQ) is independent of BTK inhibition. Instead, CNX-774 potently inhibits the
Equilibrative Nucleoside Transporter 1 (ENT1, encoded by SLC29A1) [2] [3] [4].

¢ Overcoming Resistance: DHODH inhibition blocks the de novo synthesis of pyrimidines. Resistant
cells bypass this block by using the ENT1 transporter to import extracellular uridine, which is then
used in the salvage pathway to replete pyrimidine pools. CNX-774 blocks this rescue route, leading
to profound pyrimidine depletion and cell death [2] [4].

Key Experimental Data and Findings

The table below summarizes quantitative data from pivotal experiments:

Experimental Model | Assay Key Finding / Metric Citation
In Vitro Viability (BQ-resistant Synergistic loss of cell viability with BQ + CNX-774 [2] [3]
PDAC cells) combination

| Metabolomics (Pyrimidine Nucleotides) | BQ monotherapy: modest pyrimidine depletion; BQ + CNX-
774: profound pyrimidine starvation | [2] [4] | | ENT1 Inhibition (Uridine Uptake) | CNX-774 impaired
uridine uptake; effect mimicked by ENT1 genetic knockout | [3] [4] | | In Vivo Efficacy
(Immunocompetent mouse PDAC model) | Dramatic tumor growth suppression and prolonged survival

with BQ + CNX-774 | [2] [4] |

Detailed Experimental Protocols

Here are the methodologies for key experiments that established the role of CNX-774:

Kinase Inhibitor Combination Screening

e Purpose: Identify compounds that overcome Brequinar (BQ) resistance.
e Cell Line: BQ-resistant S2-013 pancreatic cancer cells.
e Procedure:

o Seed cells in 96-well plates.
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o Treat with compounds from a kinase inhibitor library (at 100 nM) alongside BQ (25 puM) or a
vehicle control.

o After 72 hours, measure cell viability using a luminescence-based assay (e.g., CellTiter-Glo).

o Calculate a synergy score for each compound and prioritize hits for validation [3] [4].

Validating Synergy and Pyrimidine Depletion

e Purpose: Confirm the synergy between CNX-774 and BQ and its metabolic consequences.
e Cell Viability & Proliferation:
o Treat a panel of sensitive and resistant PDAC cells with a range of BQ and CNX-774 doses,
alone and in combination.
o Measure viability at 72 hours and use software to calculate the combination index and area
under the curve (AUC).
o Use live-cell imaging to track proliferation over time [3] [4].
¢ Metabolomics:
o Treat cells with BQ, CNX-774, or the combination.
o Extract metabolites and perform targeted Liquid Chromatography-Mass Spectrometry/Mass
Spectrometry (LC-MS/MS) analysis.
o Quantify pyrimidine pathway intermediates (e.g., dihydroorotate, N-carbamoyl-aspartate) and
nucleotides (UTP, CTP) [2] [4].

Establishing ENT1 as the Relevant Target

¢ Genetic Knockout:
o Use lentiviral vectors to deliver Cas9 and sgRNAs targeting ENT1 (SLC29A1) into PDAC cells.
o Select transduced cells and validate knockout via sequencing or immunoblotting.
o Test the sensitivity of ENT1-KO clones to BQ treatment. The results should mirror the effect of
adding CNX-774 [3] [4].
e Uridine Uptake Assay:
o Incubate cells with labeled uridine in the presence or absence of CNX-774 or a known ENT1
inhibitor.
o Measure the rate of uridine import into the cells to confirm that CNX-774 directly blocks ENT1
function [3].

Research Implications and Future Directions
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The discovery that CNX-774 inhibits ENT1 provides strong proof-of-concept for a novel combination

therapy strategy.

¢ Novel Combination Strategy: Dual targeting of DHODH and ENT1 simultaneously blocks both the
de novo and salvage pyrimidine synthesis routes, creating a "synthetic lethal" condition in cancer
cells [2] [4].

¢ Biomarker Potential: The study identified N-acetylneuraminic acid accumulation as a potential
marker for monitoring the efficacy of DHODH-targeted therapy [4].

e Broader Context of DHODH Inhibition: Other research highlights additional strategic combinations
for DHODH inhibitors, summarized below:

Key Reference in

Combination Target Proposed Mechanism

Search Results
BCL-XL (using PROTAC DHODNH inhibition alters apoptotic proteome, [5]
degrader DT2216) sensitizing cells to BCL-XL inhibition and

synergistically inducing apoptosis.

Immune Checkpoint DHODAH inhibition depletes pyrimidines, [6][7]
Blockade (anti-PD- upregulating MHC-1 and enhancing tumor antigen
1/CTLA-4) presentation to T-cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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